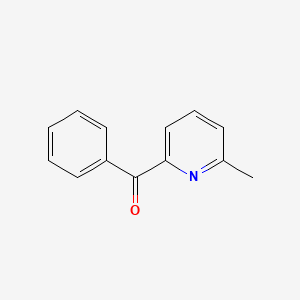
2-Benzoyl-6-methylpyridine
Overview
Description
2-Benzoyl-6-methylpyridine is a chemical compound with diverse applications in scientific research. It has a molecular formula of C13H11NO and a molecular weight of 197.23 .
Synthesis Analysis
The synthesis of 2-benzoylpyridine involves a one-step oxidation process. The method uses phenyl (pyridine-2-yl) methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent .
Molecular Structure Analysis
The molecular structure of 2-Benzoyl-6-methylpyridine is characterized by the presence of a benzoyl group attached to the 2nd position of a 6-methylpyridine ring . Further details about its structure can be obtained from its Raman and infrared spectra .
Scientific Research Applications
Tautomeric Equilibria
2-Benzoyl-6-methylpyridine plays a role in the study of tautomeric equilibria in organic chemistry. Research has shown that benzoannulated 2-methylpyridines, including 2-Benzoyl-6-methylpyridine, can undergo transformations to form various tautomeric structures. These transformations are influenced by π-electron delocalization, demonstrating the compound's relevance in understanding the tautomeric preferences of related organic compounds (Gawinecki et al., 2006).
Mechanisms of Benzoylation
The compound is also relevant in understanding the mechanisms of benzoylation in organic synthesis. Studies on similar compounds, such as 2-aminopyridine and its derivatives, have provided insights into the reaction pathways and products of benzoylation processes. This understanding is crucial for the development of synthetic strategies in medicinal chemistry and other fields (Deady & Stillman, 1979).
Molecular Structure Studies
2-Benzoyl-6-methylpyridine is also utilized in structural chemistry. For instance, the molecular structure of 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, a related compound, demonstrates the significance of 2-Benzoyl-6-methylpyridine in studying molecular configurations and interactions within crystal structures. Such studies are essential for the development ofnew materials and understanding the properties of existing compounds (Yusof et al., 2006).
Synthesis of Chromene Derivatives
In the field of heterocyclic chemistry, 2-Benzoyl-6-methylpyridine is involved in the synthesis of chromene derivatives. The cyclization of 2-aryloxy-3-benzoyl-6-methylpyridines leads to derivatives of 10-phenyl-10-hydroxy-10H-pyrido[2,3-b]chromenes, which have potential applications in pharmaceuticals and materials science (Petrichenko & Konshin, 1982).
Studies in Homolytic Phenylation
Research has also explored the homolytic phenylation of compounds like 4-methylpyridine using benzoyl peroxide, with 2-Benzoyl-6-methylpyridine serving as a comparative compound. Such studies are vital for understanding reaction mechanisms and kinetics in organic chemistry, particularly in the context of radical reactions (Vidal, Court, & Bonnier, 1974).
properties
IUPAC Name |
(6-methylpyridin-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-6-5-9-12(14-10)13(15)11-7-3-2-4-8-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMYHLPOXXODBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288717 | |
| Record name | (6-Methyl-2-pyridinyl)phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-6-methylpyridine | |
CAS RN |
18103-78-1 | |
| Record name | (6-Methyl-2-pyridinyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18103-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methyl-2-pyridinyl)phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

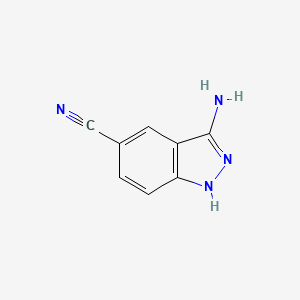

![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)

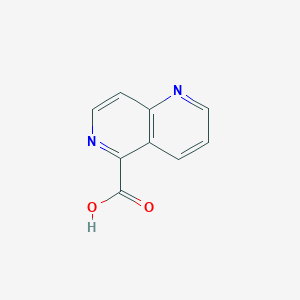





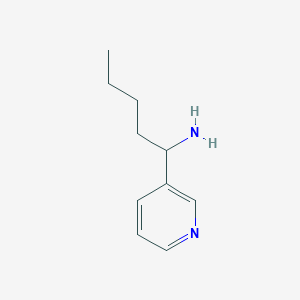
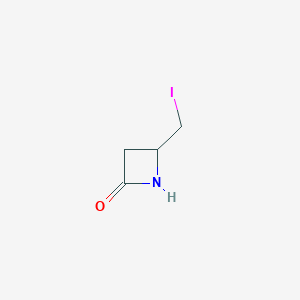
![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)
